An In-Depth Technical Guide to the Synthetic Cannabinoid ADB-BICA
An In-Depth Technical Guide to the Synthetic Cannabinoid ADB-BICA
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADB-BICA (N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide) is a synthetic cannabinoid that has been identified in forensic samples. Structurally, it belongs to the indole-3-carboxamide family of synthetic cannabinoids. Unlike many of its counterparts which are potent agonists of the cannabinoid receptors CB1 and CB2, in-vivo research on ADB-BICA has indicated a lack of typical cannabinoid-like effects at tested dosages. This technical guide provides a comprehensive overview of the chemical structure, properties, and the current understanding of the pharmacological profile of ADB-BICA. It is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, toxicology, and forensic science.
Chemical Structure and Properties
ADB-BICA is characterized by an indole core, a benzyl substituent at the indole nitrogen, and an amide-linked tert-leucinamide moiety at the 3-position of the indole ring.
Table 1: Chemical and Physical Properties of ADB-BICA
| Property | Value | Source |
| IUPAC Name | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzylindole-3-carboxamide | --INVALID-LINK-- |
| Molecular Formula | C₂₂H₂₅N₃O₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 363.5 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Crystalline solid | --INVALID-LINK-- |
| Solubility | DMF: 5 mg/mLDMSO: 10 mg/mLEthanol: 2 mg/mL | --INVALID-LINK-- |
| UV Absorbance Maxima | 214, 290 nm | --INVALID-LINK-- |
| CAS Number | 2219319-40-9 | --INVALID-LINK--, --INVALID-LINK-- |
Spectral Data: Spectral data, including GC-MS, IR, and Raman, are available in public databases such as PubChem.
Pharmacological Properties
The pharmacological profile of ADB-BICA is notably different from many other synthetic cannabinoids. While it is structurally classified as a synthetic cannabinoid, its activity at cannabinoid receptors appears to be weak in vivo.
Cannabinoid Receptor Activity
A comparative in-vivo study in mice investigated the effects of ADB-BICA alongside other synthetic cannabinoids. The study found that ADB-BICA did not induce the typical cannabinoid tetrad effects of hypolocomotion, hypothermia, and analgesia at the tested doses (0.02, 0.1, and 0.5 mg/kg, intraperitoneal injection).[1] In contrast, the other tested compounds in the study demonstrated dose- and time-dependent cannabinoid-like effects.[1]
Interestingly, molecular modeling in the same study suggested that ADB-BICA can adopt a conformation that allows for steric interaction with the CB1 receptor.[1] This suggests that while it may bind to the receptor, it may act as a very weak partial agonist or an antagonist, or that its intrinsic efficacy is too low to produce a measurable effect in the assays used at the tested doses.
To date, specific in-vitro binding affinity (Kᵢ) and functional activity (EC₅₀) values for ADB-BICA at CB1 and CB2 receptors have not been reported in the scientific literature. This lack of data is a significant gap in the full characterization of this compound.
Table 2: Comparative In-Vivo Effects of ADB-BICA and Other Synthetic Cannabinoids in Mice
| Compound | Hypolocomotive Effect | Hypothermic Effect | Analgesic Effect |
| ADB-BICA | No effect at tested doses | No effect at tested doses | No effect at tested doses |
| ADB-BINACA | Yes | Yes | Not specified |
| ADB-4en-PINACA | Yes | Yes | Not specified |
| MDMB-4en-PINACA | Yes | Yes | Yes |
Source: Differential cannabinoid-like effects and pharmacokinetics of ADB-BICA, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study.[1]
Experimental Protocols
The following is a summary of the experimental protocol used in the key in-vivo study of ADB-BICA.
In-Vivo Murine Model for Cannabinoid Activity
-
Subjects: Adult male C57BL/6 mice.[1]
-
Drug Administration: ADB-BICA was administered via intraperitoneal (i.p.) injection at doses of 0.02, 0.1, and 0.5 mg/kg.
-
Parameters Measured:
-
Locomotor Activity: Assessed by measuring the total distance traveled in an open field arena.
-
Body Temperature: Rectal temperature was measured using a digital thermometer.
-
Nociception (Analgesia): Evaluated using the hot plate test to measure the latency to a pain response.
-
-
Antagonist Studies: The CB1 receptor antagonist AM251 was used to determine if the effects of the active compounds were mediated by CB1 receptors.
In-vivo experimental workflow for assessing cannabinoid-like effects.
Signaling Pathways
Due to the lack of demonstrated in-vivo agonistic activity of ADB-BICA in the primary available study, the specific signaling pathways it may modulate are currently unknown. The diagram below illustrates a generalized signaling pathway for a typical cannabinoid receptor agonist. It is important to note that this represents a potential pathway and has not been confirmed for ADB-BICA.
Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. It can also modulate ion channels, such as inhibiting presynaptic calcium channels and activating inwardly rectifying potassium channels.
A generalized cannabinoid receptor signaling cascade.
Conclusion
ADB-BICA is a synthetic cannabinoid of interest due to its structural relationship to other potent cannabinoids and its apparent lack of significant in-vivo cannabinoid-like effects in a key murine study. This suggests a pharmacological profile that deviates from many other synthetic cannabinoids. The absence of in-vitro binding and functional data remains a critical knowledge gap. Further research is required to fully elucidate the molecular interactions of ADB-BICA with cannabinoid and other receptors to understand its pharmacological and toxicological properties. This information is crucial for forensic investigations, clinical toxicology, and the broader understanding of structure-activity relationships within the diverse class of synthetic cannabinoids.
